molecular formula C6H6F3IN2 B2473405 3-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1354704-56-5

3-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B2473405
CAS RN: 1354704-56-5
M. Wt: 290.028
InChI Key: ZFAXCVNOJJDTJN-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as TFP, and it is a pyrazole derivative that contains an iodo and trifluoroethyl group.

Scientific Research Applications

3-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of TFP is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for various diseases such as cancer, inflammation, and infectious diseases. TFP has also been studied as a potential imaging agent for positron emission tomography (PET) due to its high affinity for certain receptors in the brain.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood, but it is believed to act as a modulator of certain receptors in the body. TFP has been shown to bind to the sigma-2 receptor, which is overexpressed in various cancer cells, leading to apoptosis and cell death. TFP has also been shown to modulate the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
3-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been shown to have several biochemical and physiological effects in scientific research. In vitro studies have shown that TFP can induce apoptosis and cell death in various cancer cell lines. TFP has also been shown to modulate dopamine levels in the brain, leading to potential applications in the treatment of neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several advantages for lab experiments, including its high purity and stability. TFP is also readily available from commercial suppliers, making it easy to obtain for scientific research. However, one limitation of TFP is its potential toxicity, which must be carefully considered when conducting experiments.

Future Directions

There are several future directions for the scientific research of 3-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One potential direction is the further exploration of its potential as a drug candidate for various diseases. TFP may also have potential applications as an imaging agent for PET, and further studies in this area are warranted. Additionally, the mechanism of action of TFP is not fully understood, and further research is needed to elucidate its mode of action. Overall, 3-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.

Synthesis Methods

The synthesis of 3-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of 3,5-dimethylpyrazole with trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions and yields the desired product in good yields. This method has been reported in several scientific papers and is considered a reliable and efficient way of synthesizing TFP.

properties

IUPAC Name

3-iodo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3IN2/c1-4-2-5(10)11-12(4)3-6(7,8)9/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAXCVNOJJDTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

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